1-Morpholin-4-yl-2-nitroethenamine
CAS No.:
Cat. No.: VC15881240
Molecular Formula: C6H11N3O3
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C6H11N3O3 | 
|---|---|
| Molecular Weight | 173.17 g/mol | 
| IUPAC Name | 1-morpholin-4-yl-2-nitroethenamine | 
| Standard InChI | InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2 | 
| Standard InChI Key | KYWOXJAUDNZQRA-UHFFFAOYSA-N | 
| Canonical SMILES | C1COCCN1C(=C[N+](=O)[O-])N | 
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-Morpholin-4-yl-2-nitroethenamine has a molecular weight of 173.17 g/mol and the IUPAC name 1-morpholin-4-yl-2-nitroethenamine. Its structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a nitro-substituted ethenamine moiety. The canonical SMILES representation is C1COCCN1C(=C[N+](=O)[O-])N, and its InChIKey is KYWOXJAUDNZQRA-UHFFFAOYSA-N.
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₆H₁₁N₃O₃ | 
| Molecular Weight | 173.17 g/mol | 
| IUPAC Name | 1-Morpholin-4-yl-2-nitroethenamine | 
| SMILES | C1COCCN1C(=CN+[O-])N | 
| InChIKey | KYWOXJAUDNZQRA-UHFFFAOYSA-N | 
| CAS Number | Not publicly disclosed | 
The nitro group at the β-position relative to the morpholine ring creates an α,β-unsaturated system, enabling conjugation that influences reactivity .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 1-morpholin-4-yl-2-nitroethenamine typically involves the condensation of morpholine with nitroethylene precursors. A widely reported method utilizes 1,1-bis(methylthio)-2-nitroethene (NMSM) as a starting material, which reacts with morpholine under thermal conditions .
Example Protocol:
- 
Reactants: NMSM (1 eq), morpholine (1.1 eq).
 - 
Solvent: Ethanol or dimethylformamide (DMF).
 - 
Conditions: Reflux at 80–100°C for 6–12 hours.
 - 
Workup: Precipitation or column chromatography yields the product as a yellow solid .
 
This method achieves moderate to high yields (48–81%) and is scalable for industrial applications .
Alternative Methods
Microwave-assisted synthesis has been explored to reduce reaction times. For instance, irradiating NMSM and morpholine in DMF at 100 W for 15 minutes produces the target compound with comparable efficiency . Additionally, nitroketene N,S-acetal intermediates have been employed in domino reactions to access structurally related nitroethenamines .
Chemical Reactivity and Applications
Reduction Reactions
The nitro group in 1-morpholin-4-yl-2-nitroethenamine is susceptible to reduction. Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces the nitro group to an amine, yielding 1-morpholin-4-yl-2-aminoethenamine. This product serves as a precursor to secondary amines and heterocycles.
Nucleophilic Additions
The α,β-unsaturated system facilitates Michael additions. For example, reaction with malononitrile in ethanol/water mixtures produces 2-amino-4-morpholino-4H-pyran-3-carbonitrile derivatives, which are valuable in drug discovery .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Products | 
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | 1-Morpholin-4-yl-2-aminoethenamine | 
| Michael Addition | Malononitrile, H₂O/EtOH | 2-Amino-4H-pyran derivatives | 
| Cycloaddition | Isatin, Et₃N, ethanol | Spiroxindolinone-pyrans | 
Heterocyclic Synthesis
This compound is pivotal in constructing fused heterocycles. For instance, three-component reactions with isatins and malononitrile yield spiroxindolinone-4H-pyrans, which exhibit antimicrobial and anticancer activities .
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